

Advanced FTIR Characterization of 3-Bromo-5-nitrobenzoic Acid

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Compound of Interest

Compound Name: 3-Bromo-5-nitrobenzoic acid

CAS No.: 6307-83-1

Cat. No.: B1267607

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Executive Summary

3-Bromo-5-nitrobenzoic acid (CAS: 6307-83-1) is a critical trisubstituted aromatic intermediate employed in the synthesis of complex heterocycles, including 5-nitroisocoumarins and pharmaceutical precursors for angiotensin II receptor antagonists.^[1] Its structural integrity is defined by three distinct functionalities: a carboxylic acid moiety, a nitro group, and a bromine atom, arranged in a meta-stable 1,3,5-substitution pattern on the benzene ring.

Fourier Transform Infrared (FTIR) spectroscopy serves as the primary rapid-screening tool for this compound. Unlike NMR, which requires dissolution and deuterated solvents, FTIR provides an immediate "molecular fingerprint" of the solid state. This guide outlines a rigorous protocol for the vibrational analysis of **3-Bromo-5-nitrobenzoic acid**, focusing on the differentiation of this product from its mono-functionalized precursors (3-nitrobenzoic acid or 3-bromobenzoic acid) through specific band assignments.

Molecular Architecture & Vibrational Theory

To accurately interpret the spectrum, one must understand the vibrational modes dictated by the molecule's symmetry (

point group) and electronic environment.

Electronic Effects

- Inductive Withdrawal (-I): Both the Nitro (-NO₂) and Bromo (-Br) groups are electron-withdrawing. This reduces electron density in the aromatic ring, slightly increasing the force constant of the C=O bond in the carboxylic acid compared to unsubstituted benzoic acid.
- Hydrogen Bonding: In the solid state, the carboxylic acid forms stable dimers. This lowers the O-H stretch frequency significantly (broadening it) and shifts the C=O stretch to a lower wavenumber (~1700 cm⁻¹) compared to its monomeric gas-phase counterpart (~1760 cm⁻¹).

Predicted Vibrational Profile

The spectrum is a superposition of four distinct zones:

- High Frequency (2500–3500 cm⁻¹): O-H stretching (H-bonded).
- Carbonyl Region (1680–1750 cm⁻¹): C=O stretching.[\[2\]](#)
- Mid-Frequency (1300–1600 cm⁻¹): Nitro stretches and Aromatic ring modes.
- Fingerprint/Low Frequency (500–1000 cm⁻¹): C-Br stretch and Out-of-Plane (OOP) bending.

Experimental Methodology

Standard Operating Procedure (SOP) for Solid-State Analysis

As a Senior Scientist, I recommend Attenuated Total Reflectance (ATR) for routine screening due to its speed. However, for high-resolution structural validation or publication-quality data, the KBr Pellet method remains the gold standard to avoid peak truncation in the strong carbonyl/nitro regions.

Protocol: Diamond ATR (Routine)

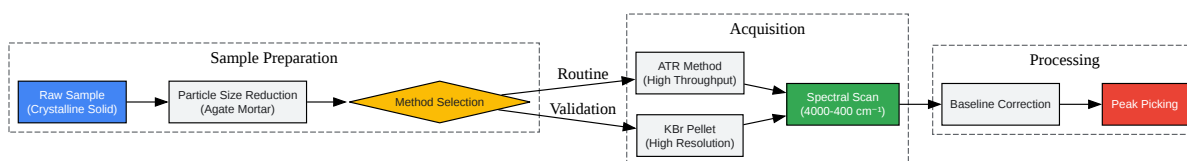
- Crystal Cleaning: Clean the diamond crystal with isopropanol. Ensure absolute dryness; residual solvent peaks (approx. 3300 cm⁻¹ and 1000 cm⁻¹) will mask the analyte.
- Background Scan: Collect a 32-scan background of the ambient air.

- Sample Loading: Place ~5 mg of the white/pale yellow crystalline powder onto the crystal.
- Compression: Apply high pressure using the anvil. Note: Ensure the sample is ground to a fine powder before loading to maximize contact efficiency.
- Acquisition: Scan range 4000–400 cm^{-1} ; Resolution 4 cm^{-1} ; 32 scans.

Protocol: KBr Pellet (Validation)

- Ratio: Mix 2 mg of analyte with 200 mg of spectroscopic grade KBr (1:100 ratio).
- Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder. Critical: Do not over-grind to the point of absorbing atmospheric moisture.
- Pressing: Press at 8-10 tons for 2 minutes to form a transparent disc.
- Analysis: Scan immediately to prevent hygroscopic water uptake (broad band at 3400 cm^{-1}).

Workflow Visualization



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Figure 1: Optimized FTIR acquisition workflow for solid aromatic acids.

Spectral Interpretation Guide

The following table synthesizes theoretical data with empirical observations for 1,3,5-trisubstituted benzenes.

Diagnostic Peak Assignments

Functional Group	Mode of Vibration	Frequency (cm ⁻¹)	Intensity	Diagnostic Value
Carboxylic Acid	O-H Stretch	2500 – 3300	Medium, Broad	Primary ID: The "fermi resonance" shape often obscures C-H stretches. Indicates acid dimerization.
Carboxylic Acid	C=O ^{[2][3]} Stretch	1690 – 1720	Strong, Sharp	Primary ID: Confirming carbonyl presence. Shifts >1720 cm ⁻¹ indicate monomeric form (rare in solid).
Aromatic Ring	C=C Ring Stretch	1580 – 1610	Medium	Confirms aromatic backbone.
Nitro Group	N-O Asymmetric Stretch	1530 – 1550	Strong	Critical: Distinguishes from 3-bromobenzoic acid. Often the strongest peak in the 1500s.
Nitro Group	N-O Symmetric Stretch	1340 – 1360	Strong	Confirmation: Paired with the 1530 band.
Carboxylic Acid	C-O Stretch	1250 – 1300	Strong	Often coupled with O-H in-plane bending.

Aromatic Ring	C-H In-Plane Bend	1000 – 1100	Weak	Less diagnostic. [4]
Substitution	C-H Out-of-Plane (OOP)	810 – 850	Medium	Pattern ID: Characteristic of isolated hydrogens in 1,3,5-substitution.
Substitution	C-H Out-of-Plane (OOP)	710 – 750	Strong	Pattern ID: Meta-substitution indicator.
Carbon-Bromine	C-Br Stretch	500 – 700	Medium/Strong	Differentiation: Distinguishes from non-halogenated nitrobenzoic acids. Look for bands near 650-680 cm^{-1} .

Critical Differentiation Logic

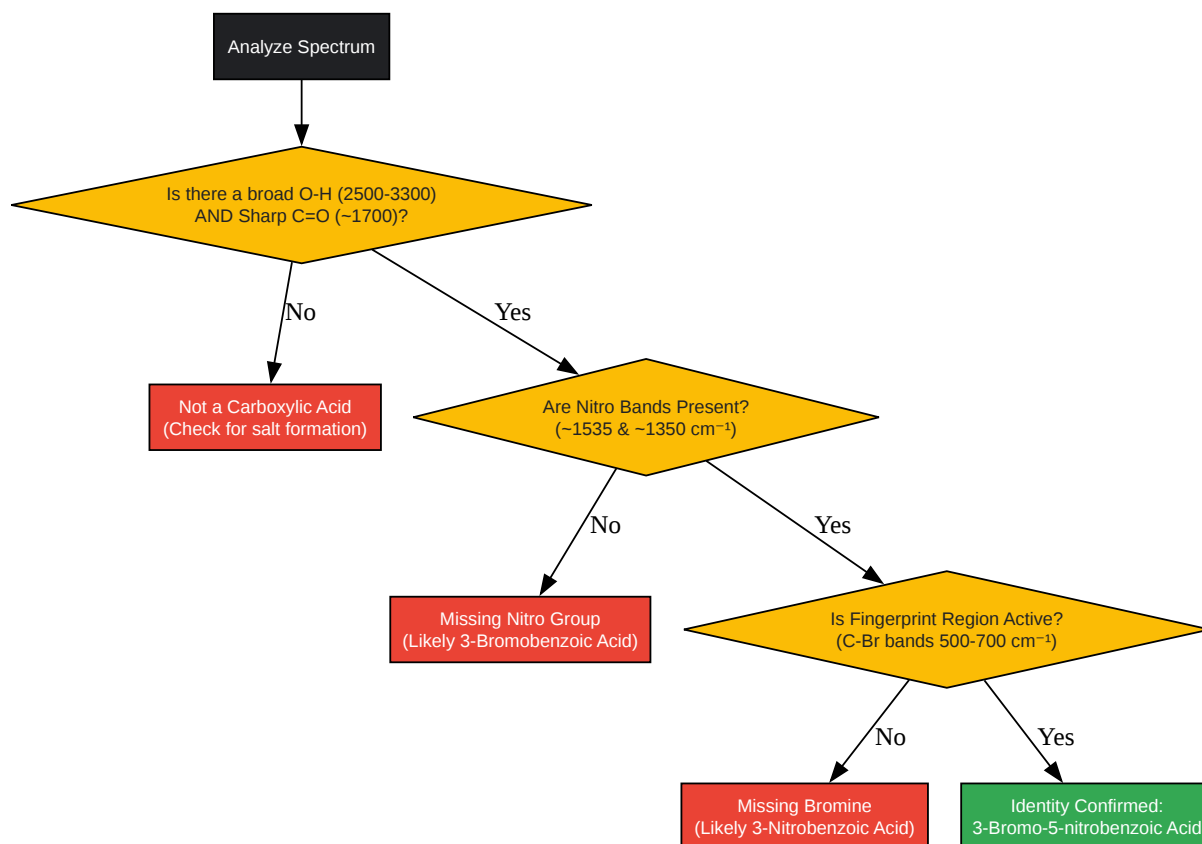
In a synthesis context, you are often monitoring the bromination of 3-nitrobenzoic acid or the nitration of 3-bromobenzoic acid.

- Scenario A: Did the Bromination work?
 - Precursor (3-Nitrobenzoic acid): Shows NO_2 peaks (1530/1350) but lacks bands in the 500–700 cm^{-1} region (except general ring bending).
 - Product: Appearance of distinct C-Br bands (~600-680 cm^{-1}) and a shift in the OOP bending pattern from 1,3-disubstituted to 1,3,5-trisubstituted.
- Scenario B: Did the Nitration work?

- Precursor (3-Bromobenzoic acid): Shows C=O and C-Br bands but lacks the massive NO₂ doublets at 1530 and 1350 cm⁻¹.
- Product: Appearance of the two strong Nitro bands.[2]

Quality Control & Validation Logic

Use the following decision tree to validate the identity of the synthesized compound.



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Figure 2: Logical decision tree for structural verification via FTIR.

References

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